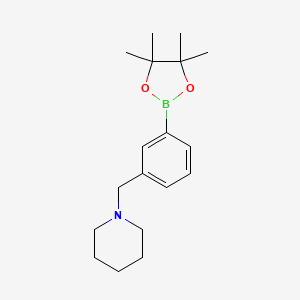

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

描述

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a boronic ester-functionalized piperidine derivative with the molecular formula C₁₈H₂₈BNO₂ and a molecular weight of 301.24 g/mol . Its structure features a piperidine ring linked via a benzyl group to a pinacol boronate ester, a moiety widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The compound is commercially available (CAS 859833-21-9) with ≥97% purity and is typically stored under inert conditions due to the hydrolytic sensitivity of the boronate ester .

Its primary applications include:

属性

IUPAC Name |

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-8-9-15(13-16)14-20-11-6-5-7-12-20/h8-10,13H,5-7,11-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKNXVTYDJCRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585939 | |

| Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859833-21-9 | |

| Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine generally involves:

- Step 1: Functionalization of the benzyl moiety with a boronate ester group, typically via borylation of an aryl halide or aryl lithium/Grignard intermediate.

- Step 2: Coupling of the functionalized benzyl group with piperidine, often through nucleophilic substitution or transition-metal-catalyzed cross-coupling.

The boronate ester is commonly introduced using pinacol borane reagents or via palladium-catalyzed borylation of aryl halides.

Specific Synthetic Routes

Palladium-Catalyzed Borylation of Aryl Halides Followed by Piperidine Coupling

-

- Start with a 3-bromobenzyl derivative.

- Subject the aryl bromide to palladium-catalyzed borylation using bis(pinacolato)diboron under inert atmosphere.

- The resulting arylboronate ester is then reacted with piperidine to form the benzylpiperidine.

-

- Catalyst: Pd(PPh3)4 or similar Pd(0) complexes.

- Base: Sodium carbonate or potassium carbonate.

- Solvent: 1,4-dioxane/water mixture.

- Temperature: ~100 °C.

- Time: 4 hours or more.

- Atmosphere: Argon or nitrogen to avoid oxidation.

-

- Typical isolated yields around 70-75% for the boronate ester intermediate.

- Final coupling yields vary depending on the method but can be optimized to similar yields.

Formation via Arylpiperidine Intermediate and Subsequent Borylation

-

- Synthesize the arylpiperidine intermediate first, either via:

- Reaction of piperidinyl zinc halide with aryl bromide.

- Stepwise reaction of aryllithium or aryl Grignard with protected piperidinone, followed by elimination and hydrogenation.

- Then introduce the boronate ester functionality via selective borylation.

- Synthesize the arylpiperidine intermediate first, either via:

-

- Allows for better control over piperidine substitution.

- Enables introduction of boronate ester at a late stage, minimizing decomposition.

-

- Multi-step process (typically 3-4 steps).

- Requires careful control to avoid dehalogenation or over-reduction during hydrogenation steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | Common for borylation and coupling |

| Base | Na2CO3 or K2CO3 | Facilitates boronate ester formation |

| Solvent | 1,4-Dioxane/water mixture | Enhances solubility and reaction efficiency |

| Temperature | 100 °C | Optimal for Pd-catalyzed borylation |

| Atmosphere | Argon or nitrogen | Prevents oxidation of sensitive intermediates |

| Reaction Time | 4 hours | Sufficient for complete conversion |

Research Findings and Notes

- The Pd-catalyzed borylation of aryl bromides is the most efficient and widely adopted method for installing the pinacol boronate ester group on the benzyl ring.

- The coupling with piperidine can be done either before or after borylation, but late-stage borylation is preferred to avoid decomposition of sensitive boronate esters.

- Use of inert atmosphere and anhydrous conditions is critical to prevent hydrolysis of the boronate ester.

- Purification is typically achieved via column chromatography on silica gel using methanol/dichloromethane mixtures.

- Analytical data such as LCMS, HPLC, and NMR confirm the identity and purity of the final compound, with typical LCMS showing molecular ion peaks consistent with the expected mass (e.g., 337.7 g/mol for the free base, 573.35 for related derivatives).

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Steps | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Bromobenzyl derivative | Pd-catalyzed borylation + piperidine coupling | Pd(PPh3)4 / Na2CO3 | ~70 | One-pot or sequential, mild conditions |

| 2 | Arylpiperidine intermediate | Multi-step: Grignard/lithium + acyl pyridinium + hydrogenation | Pd catalyst, Cu(I) | ~29 | More complex, lower overall yield |

| 3 | Piperidine + arylboronate ester | Direct nucleophilic substitution or cross-coupling | Pd catalyst | ~70 | Similar to route 1, used for related analogues |

化学反应分析

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.

Reduction: The compound can be reduced under specific conditions to remove the boron group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: De-boronated benzyl piperidine.

Substitution: Substituted benzyl piperidine derivatives.

科学研究应用

Medicinal Chemistry

Drug Development

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine has potential applications in drug development as a pharmaceutical intermediate. Its boronate group can facilitate the formation of covalent bonds with biological targets. Research indicates that boron-containing compounds can exhibit unique biological activities such as anti-cancer effects and modulation of enzyme activity .

Case Study: Anticancer Activity

In studies exploring the anticancer properties of boron compounds, derivatives of piperidine have shown promise in selectively targeting cancer cells while minimizing toxicity to normal cells. The incorporation of the boronate moiety enhances the compound's ability to interact with biological systems effectively .

Materials Science

Synthesis of Covalent Organic Frameworks (COFs)

The compound is utilized as a building block in the synthesis of covalent organic frameworks (COFs). COFs are porous materials with applications in gas storage, separation processes, and catalysis. The incorporation of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine into COF structures has been shown to improve their stability and functionality .

Table 1: Properties of COFs Synthesized with Boronate Compounds

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Size | 0.7 - 1.5 nm |

| Thermal Stability | Stable up to 300°C |

| Chemical Resistance | High |

Organic Synthesis

Reactivity in Cross-Coupling Reactions

The boronate moiety allows for applications in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing pharmaceuticals and organic materials. The presence of the piperidine group enhances the solubility and reactivity of the compound under standard reaction conditions .

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated that using 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine in Suzuki reactions leads to high yields of various biologically active compounds. This efficiency makes it an attractive candidate for pharmaceutical synthesis .

作用机制

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron moiety facilitates the formation of carbon-carbon bonds by acting as a nucleophile in the presence of a palladium catalyst. This allows for the efficient synthesis of complex organic molecules.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Reactivity and Stability

- Meta vs. Para Isomers : The meta-substituted compound exhibits higher steric protection of the boronate group, reducing undesired side reactions in cross-coupling compared to the para isomer .

- Pyrrolidine Derivatives: The pyrrolidine-2,5-dione derivative (C₁₇H₂₂BNO₄) shows improved aqueous solubility (logP = 1.2 vs. 2.8 for the parent compound) due to hydrogen-bonding interactions from the dione group .

- Trifluoromethyl Analogues: The trifluoromethyl-substituted compound (C₁₆H₂₄BF₃NO₂) demonstrates enhanced membrane permeability, making it suitable for CNS-targeted drug delivery .

生物活性

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a compound featuring a piperidine ring and a boron-containing moiety. The presence of the boronic ester group is significant for its biological activity, particularly in medicinal chemistry and organic synthesis. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It combines a piperidine ring with a boronic ester functional group which is known for its reactivity in forming carbon-carbon bonds.

The biological activity of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is primarily attributed to the boronic ester group. This group can participate in various reactions such as:

- Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds which are crucial in drug development.

- Enzyme Inhibition : Boron-containing compounds have been shown to inhibit certain enzymes like glycosidases and proteases, potentially affecting metabolic pathways relevant to disease states.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research has demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against cancer cells. For instance, a study indicated that certain boron-containing compounds had IC50 values ranging from 10 to 50 µM against various cancer cell lines .

- Antiparasitic Properties : A series of experiments evaluated the antiparasitic activity of similar compounds against Plasmodium falciparum. Modifications to the piperidine structure led to variations in potency, with some derivatives achieving EC50 values as low as 0.025 µM .

- Diabetes Management : Compounds similar to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine have been investigated for their ability to inhibit glycosidases associated with glucose metabolism. The effectiveness was measured through GI50 values indicating moderate inhibition at concentrations between 18 and 38 µM .

Data Summary

The following table summarizes key findings related to the biological activity of related compounds:

常见问题

Q. How does the compound’s boronate group participate in orthogonal functionalization strategies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。